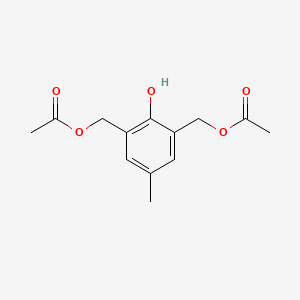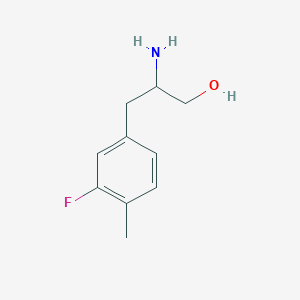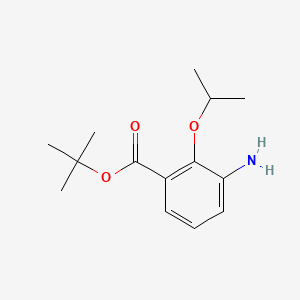![molecular formula C10H14BrN5O10P2 B12074448 [({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)
[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine 5’-(trihydrogen diphosphate), 8-bromo- (9CI): is a chemical compound that belongs to the class of nucleotides. It is a modified form of adenosine diphosphate (ADP) where a bromine atom is substituted at the 8th position of the adenine ring. This compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 5’-(trihydrogen diphosphate), 8-bromo- (9CI) typically involves the bromination of adenosine diphosphate. The process can be summarized as follows:
Starting Material: Adenosine diphosphate (ADP).
Bromination: The ADP is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or water.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure selective bromination at the 8th position of the adenine ring.
Industrial Production Methods
Industrial production of Adenosine 5’-(trihydrogen diphosphate), 8-bromo- (9CI) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of ADP and brominating agents in industrial reactors.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to obtain high-purity .
化学反応の分析
Types of Reactions
Adenosine 5’-(trihydrogen diphosphate), 8-bromo- (9CI): undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The diphosphate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various adenosine derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
Adenosine 5’-(trihydrogen diphosphate), 8-bromo- (9CI): has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other nucleotide analogs.
Biology: Studied for its role in cellular signaling and energy transfer processes.
Medicine: Investigated for potential therapeutic applications, including as a modulator of adenosine receptors.
Industry: Utilized in the production of nucleotide-based products and as a research tool in biochemical assays.
作用機序
The mechanism of action of Adenosine 5’-(trihydrogen diphosphate), 8-bromo- (9CI) involves its interaction with adenosine receptors and other molecular targets. The bromine substitution at the 8th position can alter the compound’s binding affinity and activity, leading to different biological effects. The compound can modulate various signaling pathways, including those involved in energy metabolism and cellular communication.
類似化合物との比較
Adenosine 5’-(trihydrogen diphosphate), 8-bromo- (9CI): can be compared with other similar compounds such as:
Adenosine Diphosphate (ADP): The parent compound without the bromine substitution.
Adenosine Triphosphate (ATP): A higher-energy nucleotide with three phosphate groups.
8-Bromo-Adenosine: A similar compound with bromine substitution but without the diphosphate group.
The uniqueness of Adenosine 5’-(trihydrogen diphosphate), 8-bromo- (9CI) lies in its specific bromine substitution, which can confer unique biochemical properties and applications.
特性
IUPAC Name |
[5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN5O10P2/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H2,12,13,14)(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVVTFSHHQCHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN5O10P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)


![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)







